molecular formula C17H14N2O7S3 B2466394 (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881818-69-5

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2466394
CAS RN: 881818-69-5
M. Wt: 454.49
InChI Key: CHAGJAILNNODGU-OQLLNIDSSA-N
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Description

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C17H14N2O7S3 and its molecular weight is 454.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Synthesis and Anticancer Effects : The compound is involved in the synthesis of thioxothiazolidin-4-one derivatives, which exhibit notable anticancer and antiangiogenic effects. These derivatives significantly reduce tumor volume, inhibit endothelial proliferation, and extend the life span in mice with Ehrlich Ascites Tumor, showing potential as candidates for anticancer therapy (Chandrappa et al., 2010).
  • Cytotoxicity in Human Leukemia Cells : Derivatives of this compound demonstrate cytotoxic effects and apoptosis induction in human leukemia cells, highlighting the importance of electron-donating groups in the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).

Photophysical Properties and Viscosity Studies

  • Study of Photophysical Properties : The compound plays a role in synthesizing chromophores with push-pull characteristics. These chromophores, studied for their absorption and emission wavelengths, display interesting photophysical properties. The study includes insights into intramolecular charge transfer and viscosity-induced emission, contributing to the field of fluorescence and sensor technology (Jachak et al., 2021).

Anti-Leishmanial Activity

  • In Vitro Anti-Leishmanial Screening : Compounds derived from this chemical structure have been synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. The study indicates that the presence of an electroactive nitro group is crucial for biological activity, with one compound showing potential as an anti-leishmanial drug (Dias et al., 2015).

Antimicrobial Screening

  • Antimicrobial Properties : Derivatives of this compound have been synthesized and tested for their antimicrobial properties against various bacterial and fungal species. The results suggest some of these compounds could be comparable to standard drugs in antimicrobial efficacy (Patel & Shaikh, 2010).

Fluorescent Compound Synthesis for Metal Ion Detection

  • Synthesis for Metal Ion Sensing : A derivative of this compound has been synthesized and characterized for its selective fluorescent quenching effect on Co2+ ions. This indicates potential applications as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Anti-Trypanosomal and Anticancer Activity

  • Synthesis and Trypanocidal Activity : Novel derivatives have been synthesized and evaluated for their trypanocidal and anticancer activity. Several compounds showed significant activity against Trypanosoma species and human tumor cell lines, highlighting the compound's potential in developing treatments for parasitic diseases and cancer (Holota et al., 2019).

properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7S3/c1-10-2-4-12(13(8-10)19(21)22)14-5-3-11(26-14)9-15-16(20)18(17(27)28-15)6-7-29(23,24)25/h2-5,8-9H,6-7H2,1H3,(H,23,24,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAGJAILNNODGU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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